![molecular formula C18H28Cl3N5 B11819383 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the class of imidazoquinolines, which are recognized for their immunomodulatory properties. It has been studied for its role as a Toll-like receptor (TLR) agonist, particularly TLR7 and TLR8, which are crucial in the immune response .
Preparation Methods
The synthesis of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves several steps. One common method includes the use of substituted amide derivatives of quinoline in the presence of iodobenzenediacetate as a catalyst. This process involves Hofmann rearrangement and intramolecular cyclization . Industrial production methods may vary, but they typically involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a TLR7/8 agonist, making it valuable in immunological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine involves its interaction with Toll-like receptors, particularly TLR7 and TLR8. Upon binding to these receptors, it activates downstream signaling pathways that lead to the production of cytokines and other immune response mediators. This activation enhances the body’s immune response, making it useful in vaccine development and antiviral therapies .
Comparison with Similar Compounds
Similar compounds include imiquimod and resiquimod, which are also TLR7/8 agonists. 1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine is unique due to its specific structural modifications that may enhance its efficacy and reduce side effects. Other similar compounds include:
Properties
Molecular Formula |
C18H28Cl3N5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;trihydrochloride |
InChI |
InChI=1S/C18H25N5.3ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;;;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);3*1H |
InChI Key |
ZSUHKPUPLPQJGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


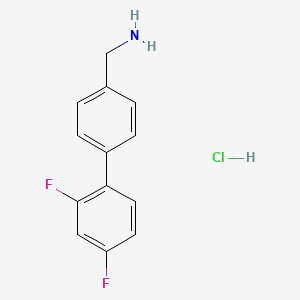

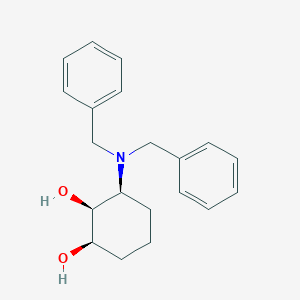
![N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)

![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)

![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)
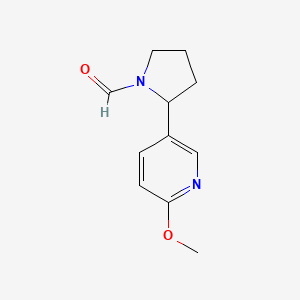
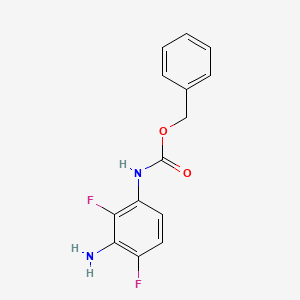
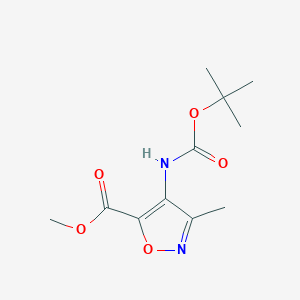

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)

